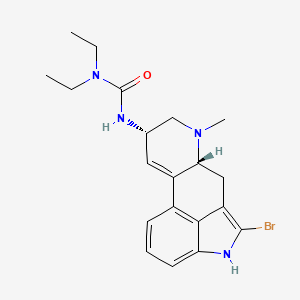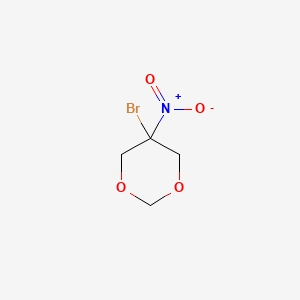
5-ブロモ-5-ニトロ-1,3-ジオキサン
概要
説明
5-Bromo-5-nitro-1,3-Dioxane: is a chemical compound known for its antimicrobial properties. It is commonly used as a preservative in various cosmetic and personal care products due to its effectiveness against a broad spectrum of microorganisms, including gram-negative and gram-positive bacteria, yeast, and fungi . The compound has the molecular formula C4H6BrNO4 and a molecular weight of 212.00 g/mol .
科学的研究の応用
Chemistry: 5-Bromo-5-nitro-1,3-Dioxane is used in analytical chemistry for the development of sensitive detection methods, such as gas chromatography, to monitor its presence in cosmetic products .
Biology and Medicine: The compound’s antimicrobial properties make it valuable in biological research for studying microbial inhibition and enzyme activity. It is also used as a preservative in biological solutions, including antibodies and antisera .
Industry: In the cosmetic industry, 5-Bromo-5-nitro-1,3-Dioxane is used as a preservative in products like shampoos, conditioners, and other rinse-off products. Its effectiveness in low concentrations makes it a preferred choice for ensuring product safety and longevity .
作用機序
The primary mechanism of action of 5-Bromo-5-nitro-1,3-Dioxane involves the oxidation of essential protein thiols in microorganisms. This oxidation leads to the inhibition of enzyme activity, which is crucial for microbial growth and survival. The compound’s ability to disrupt enzyme function makes it an effective antimicrobial agent .
Safety and Hazards
Bronidox is harmful if swallowed and causes skin and serious eye irritation . It may cause respiratory irritation . It is corrosive to metals . It is very toxic to aquatic life with long-lasting effects .
Relevant Papers A paper titled “Conformational Analysis of 5-Bromo-5-nitro-1,3-dioxane” discusses the conformational analysis of the compound . Another paper titled “Mode of action of the antimicrobial compound 5-Bromo-5-nitro-1,3-dioxane (Bronidox)” discusses the mode of action of the compound .
生化学分析
Biochemical Properties
5-Bromo-5-nitro-1,3-dioxane exhibits antimicrobial properties against a wide range of microorganisms including gram-negative and gram-positive bacteria, yeast, and fungi . It interacts with essential protein thiols, promoting their oxidation and causing inhibition of enzyme activity . This interaction leads to the subsequent inhibition of microbial growth .
Cellular Effects
The effects of 5-Bromo-5-nitro-1,3-dioxane on cells are primarily related to its antimicrobial activity. It inhibits enzyme activity in bacteria, leading to the inhibition of microbial growth . It can cause significant skin and eye irritation in animal studies at 0.5%, but not at 0.1% .
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-5-nitro-1,3-dioxane involves the oxidation of essential protein thiols . This oxidation process inhibits enzyme activity, leading to the inhibition of microbial growth .
Temporal Effects in Laboratory Settings
5-Bromo-5-nitro-1,3-dioxane is light-stable and is stable at temperatures of less than 50°C . It is unstable at a pH of less than 5 and is stable at pHs between 5 and 9 .
Dosage Effects in Animal Models
In animal models, the median lethal dose (LD50) of 5-Bromo-5-nitro-1,3-dioxane is 455 mg/kg for rats and 590 mg/kg for mice . Significant skin and eye irritation was observed in animal studies at 0.5%, but not at 0.1% .
Metabolic Pathways
The chemical is metabolized in rats and rabbits to form 2-bromo-2-nitropropane-1,3-diol (bronopol, a nitrosating agent), 2-nitro-1,3-propanediol, and 2-nitroethanol, together with formaldehyde . Therefore, 5-Bromo-5-nitro-1,3-dioxane may act as a nitrosating agent, reacting with amines and amides to form nitrosamines or nitrosamides .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-5-nitro-1,3-Dioxane typically involves the bromination and nitration of 1,3-dioxane. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of 5-Bromo-5-nitro-1,3-Dioxane involves large-scale chemical reactors where the bromination and nitration processes are carefully monitored. The compound is then purified through crystallization or distillation to achieve the required purity levels for commercial use .
化学反応の分析
Types of Reactions:
Oxidation: 5-Bromo-5-nitro-1,3-Dioxane can undergo oxidation reactions, particularly affecting the nitro group.
Reduction: The nitro group can also be reduced under specific conditions to form amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles in substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted dioxane derivatives
類似化合物との比較
Similar Compounds:
Bronopol (2-Bromo-2-nitropropane-1,3-diol): Similar antimicrobial properties and mechanism of action.
Chlorhexidine: Another antimicrobial agent used in various applications.
Triclosan: Commonly used in personal care products for its antibacterial properties
Uniqueness: 5-Bromo-5-nitro-1,3-Dioxane is unique due to its specific structure, which allows it to be effective at low concentrations. Its dual functional groups (bromo and nitro) contribute to its broad-spectrum antimicrobial activity, making it a versatile preservative in various formulations .
特性
IUPAC Name |
5-bromo-5-nitro-1,3-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrNO4/c5-4(6(7)8)1-9-3-10-2-4/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBRCOKDZVQYAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COCO1)([N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044560 | |
| Record name | 5-Bromo-5-nitro-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30007-47-7 | |
| Record name | 5-Bromo-5-nitro-1,3-dioxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30007-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-5-nitro-1,3-dioxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030007477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dioxane, 5-bromo-5-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Bromo-5-nitro-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-5-nitro-1,3-dioxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.441 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-BROMO-5-NITRO-1,3-DIOXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U184I9QBNM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




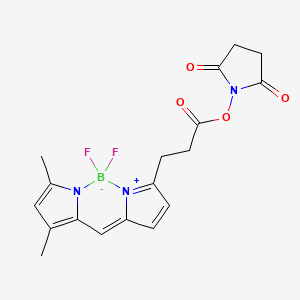


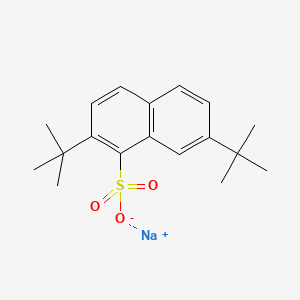


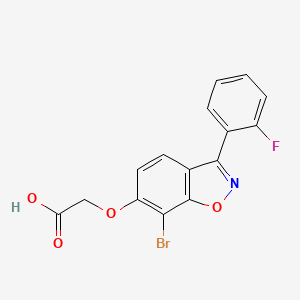
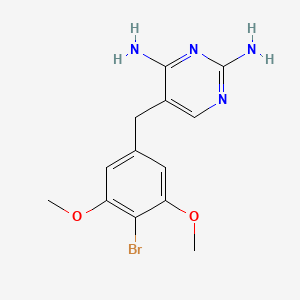
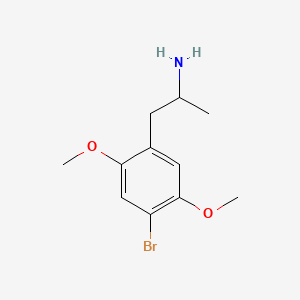
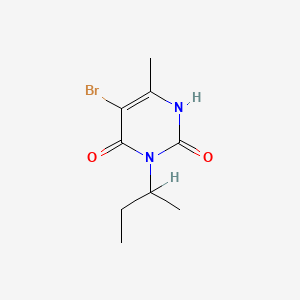
![4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide;(Z)-but-2-enedioic acid](/img/structure/B1667871.png)
